N-(4-bromo-2-chlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a novel thiosemicarbazide derivative investigated for its potential anticancer properties. [] This compound belongs to a class of organic compounds characterized by the presence of a thiosemicarbazide functional group (-NH-CS-NH-NH2). [] While its specific source remains undisclosed in the reviewed literature, its structure suggests it is synthetically derived. Scientific interest in N-(4-bromo-2-chlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide stems from its promising in vitro activity against human MCF-7 breast cancer cells. []
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide involves a multi-step process. First, 3-(4-chlorophenyl)-3-hydroxybutanoic acid is reacted with ethyl chloroformate in the presence of triethylamine to yield the corresponding ethyl ester. Subsequently, the ester is treated with hydrazine hydrate to afford the hydrazide intermediate. Finally, the target thiosemicarbazide derivative is obtained by reacting the hydrazide with 4-bromo-2-chlorophenyl isothiocyanate. []
Research suggests that N-(4-bromo-2-chlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide induces apoptosis in MCF-7 breast cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway. [] This compound upregulates pro-apoptotic proteins Bax and Bad while downregulating anti-apoptotic proteins Bcl-2 and STAT-3, ultimately leading to cell death. [] Furthermore, pre-treatment with a JNK inhibitor significantly reduces the apoptosis induced by N-(4-bromo-2-chlorophenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, supporting the involvement of JNK signaling in its mechanism of action. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3